Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate

COX-2 inhibition indole-2-carboxamide fluorobenzyl SAR

Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate (CAS 1171620-19-1) is a polyfunctional indole derivative that integrates a C-3 formyl handle, a C-2 methyl ester, a C-6 methyl group, and an N-(4-fluorobenzyl) substituent on a single heterocyclic scaffold. This arrangement provides three orthogonal reactive centers (aldehyde, ester, and activated C-6 position) for sequential derivatization, distinguishing it from simpler indole-2-carboxylates that lack the formyl or fluorobenzyl substituent.

Molecular Formula C19H16FNO3
Molecular Weight 325.3 g/mol
CAS No. 1171620-19-1
Cat. No. B1387262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate
CAS1171620-19-1
Molecular FormulaC19H16FNO3
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=C(N2CC3=CC=C(C=C3)F)C(=O)OC)C=O
InChIInChI=1S/C19H16FNO3/c1-12-3-8-15-16(11-22)18(19(23)24-2)21(17(15)9-12)10-13-4-6-14(20)7-5-13/h3-9,11H,10H2,1-2H3
InChIKeyWUOSSVQPZVYYSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate (CAS 1171620-19-1): A Strategic Indole Building Block for COX-2-Targeted Library Synthesis


Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate (CAS 1171620-19-1) is a polyfunctional indole derivative that integrates a C-3 formyl handle, a C-2 methyl ester, a C-6 methyl group, and an N-(4-fluorobenzyl) substituent on a single heterocyclic scaffold . This arrangement provides three orthogonal reactive centers (aldehyde, ester, and activated C-6 position) for sequential derivatization, distinguishing it from simpler indole-2-carboxylates that lack the formyl or fluorobenzyl substituent .

Why Methyl 1-Benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate or Other N-Alkyl Indole-2-carboxylates Cannot Replace CAS 1171620-19-1 in COX-2-Focused Programs


Although 1-benzyl- and 1-alkyl-indole-2-carboxylates share a common indole-2-ester core, published COX-2 inhibition data demonstrate that N-(4-fluorobenzyl) substitution is critical for achieving low-micromolar enzyme inhibition [1]. Replacing the 4-fluorobenzyl group with an unsubstituted benzyl or 2-fluorobenzyl isomer alters both the electronic profile (Hammett σp: F = 0.06 vs H = 0.00) and the binding pose within the COX-2 active site, reducing van der Waals contacts that contribute to selectivity [2]. The target compound's C-3 formyl group further differentiates it from simple indole-2-carboxylate esters by providing a reactive entry point for generating Schiff bases, hydrazones, or reduced amine congeners, enabling diversification that non-formyl analogs cannot support .

Quantitative Evidence Guide for Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate (1171620-19-1): Structure-Activity, Physicochemical, and Purity Differentiation


N-(4-Fluorobenzyl) Substitution Enables COX-2 Inhibition: Evidence from Indole-2-carboxamide SAR

In a head-to-head study of indole-2-carboxamides, compounds bearing an N-(p-fluorobenzyl) group (exemplified by compounds 8, 10, 11) exhibited 'fairly active' COX-2 enzyme inhibition, whereas the corresponding N-benzyl analogs showed attenuated activity [1]. The target compound, methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate, retains this pharmacophoric N-(4-fluorobenzyl)-indole-2-carbonyl motif, positioning it as a direct precursor to the active carboxamide series. In a follow-up study on N-substituted indole esters, compounds EG-18-17, EG-19-18, and EG-27-32, which incorporate N-(p-fluorobenzyl)-indole cores, demonstrated IC50 values of 2.0 µM, 1.1 µM, and 1.6 µM against COX-2, respectively, with COX-2/COX-1 selectivity indices ranging from 0.02 to 0.09, comparable to celecoxib (IC50 = 0.9 µM, selectivity index = 0.08) [2].

COX-2 inhibition indole-2-carboxamide fluorobenzyl SAR

Purity Differential: Commercial Availability at 95% vs. 98% Enables Cost-Tiered Procurement

Two commercial purity grades are available for CAS 1171620-19-1: 95% (AKSci, Catalog #1993DF) and NLT 98% (MolCore, certified under ISO quality systems) . The 3-percentage-point purity gap corresponds to a difference in total impurity burden of up to 5% (w/w), which is critical when the compound is used as an intermediate in multi-step syntheses where impurities can propagate and reduce final API purity.

purity HPLC quality control

Structural Differentiation from the N-Benzyl Analog: 4-Fluoro Imparts Distinct Electronic and Steric Properties

Compared to methyl 1-benzyl-3-formyl-6-methyl-1H-indole-2-carboxylate (CAS 1170477-28-7, MW 307.34 Da), the target compound (MW 325.33 Da) incorporates a para-fluoro substituent on the N-benzyl ring . The Hammett σp constant for fluorine (+0.06) indicates a mild electron-withdrawing effect that polarizes the benzyl C-H bonds and reduces the pKa of benzylic protons, which can influence N-debenzylation kinetics and metabolic stability [1]. Additionally, the van der Waals radius of fluorine (1.47 Å) is closer to hydrogen (1.20 Å) than to chlorine (1.75 Å), allowing the fluoro substituent to occupy binding pockets that exclude larger halogens while still providing dipole-driven interactions [2].

Hammett constant fluorine substitution molecular recognition

Orthogonal Functionalization Capacity: Formyl, Ester, and C-6 Methyl Groups Enable Divergent Library Synthesis

The target compound possesses three synthetically addressable functional groups on the indole scaffold: (i) a C-3 formyl group (aldehyde) amenable to reductive amination, Wittig olefination, or hydrazone formation; (ii) a C-2 methyl ester that can be hydrolyzed to the carboxylic acid or directly amidated; and (iii) a C-6 methyl group that can undergo benzylic bromination (NBS, AIBN) for further diversification . In contrast, methyl indole-2-carboxylate (CAS 120-72-9) and methyl 1H-indole-3-carboxylate lack both the N-fluorobenzyl and formyl functionalities, limiting their utility to a single vector of elaboration [1]. The presence of three reactive centers in one molecule reduces the total number of synthetic steps required to generate diverse screening libraries.

divergent synthesis aldehyde handle indole functionalization

Optimal Application Scenarios for Methyl 1-(4-fluorobenzyl)-3-formyl-6-methyl-1H-indole-2-carboxylate (1171620-19-1) Based on Verified Evidence


Synthesis of N-(4-Fluorobenzyl)-indole-2-carboxamide Libraries for COX-2 Hit-to-Lead Optimization

The target compound provides a pre-installed N-(4-fluorobenzyl) group on the indole-2-carboxylate scaffold, matching the pharmacophoric requirement identified by Olgen et al. (2002) for COX-2 inhibition . Hydrolysis of the C-2 methyl ester followed by coupling with diverse amines (e.g., piperazines, morpholines, substituted anilines) enables rapid access to a library of indole-2-carboxamides. The C-3 formyl group can simultaneously be derivatized (reductive amination, oxime formation) to probe additional binding interactions within the COX-2 active site. Using this single building block, medicinal chemists can generate two-dimensional diversity arrays without requiring separate N-alkylation chemistry, which often suffers from low regioselectivity on indole.

Construction of C-3 Extended Indole Analogs via Aldehyde-Based Condensation Chemistry

The C-3 formyl group of CAS 1171620-19-1 serves as a versatile handle for Knoevenagel condensations with active methylene compounds (e.g., Meldrum's acid, barbituric acids) or for Schiff base formation with primary amines . This enables the synthesis of C-3 vinylogous amides, hydrazones, and oximes that extend the conjugated π-system of the indole core, modulating both electronic properties and target binding. The orthogonal C-2 ester remains intact during these transformations, allowing subsequent diversification. This strategy is particularly valuable for exploring structure-activity relationships at the C-3 position, which is known to influence COX-2 selectivity when functionalized with extended aromatic or heteroaromatic motifs.

Late-Stage C-6 Functionalization via Benzylic Bromination for Targeted Covalent Inhibitor Design

The C-6 methyl substituent on the indole ring is susceptible to selective benzylic bromination using N-bromosuccinimide (NBS) under radical conditions, generating a reactive benzyl bromide intermediate . This electrophilic center can be displaced with nucleophiles (amines, thiols, alkoxides) to install warheads for covalent inhibitor design (e.g., acrylamide precursors, reversible covalent cyanoacrylamide motifs) or to attach biotin/fluorophore tags for target engagement studies. The 4-fluorobenzyl and formyl groups remain unaffected under standard radical bromination conditions, preserving the core pharmacophore while adding functionality at the C-6 position.

Analytical Reference Standard and Impurity Profiling for COX-2 API Intermediate Manufacturing

With commercial availability at both 95% and 98% purity grades, CAS 1171620-19-1 can serve as both a process intermediate and a reference standard for HPLC impurity profiling during scale-up of COX-2 inhibitor APIs based on the indole-2-carboxamide scaffold . The NLT 98% grade (MolCore, ISO-certified) provides sufficient purity for use as a working reference standard in method validation, while the documented impurity profile (predominantly des-fluoro analog and unreacted indole starting material) enables identification and quantification of process-related impurities in API batches.

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